N-(benzo[d]thiazol-2-yl)-4-(tert-butyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride
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Overview
Description
N-(benzo[d]thiazol-2-yl)-4-(tert-butyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-4-(tert-butyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride typically involves multiple steps. One common approach is the reaction of benzo[d]thiazole-2-ylamine with 4-(tert-butyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-(dimethylamino)ethylamine to form the final product. The reaction conditions include maintaining a temperature of around 0°C to room temperature and using anhydrous solvents to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as the scale of production, cost, and desired purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to ensure the compound meets quality standards.
Chemical Reactions Analysis
Types of Reactions: N-(benzo[d]thiazol-2-yl)-4-(tert-butyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-4-(tert-butyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research has explored its use as a therapeutic agent for various diseases, such as cancer and infectious diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(benzo[d]thiazol-2-yl)-4-(tert-butyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamide
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamide
S-(benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine
Uniqueness: N-(benzo[d]thiazol-2-yl)-4-(tert-butyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride stands out due to its unique structural features, such as the presence of the tert-butyl group and the dimethylaminoethyl moiety. These structural elements contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-tert-butyl-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS.ClH/c1-22(2,3)17-12-10-16(11-13-17)20(26)25(15-14-24(4)5)21-23-18-8-6-7-9-19(18)27-21;/h6-13H,14-15H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCYNZHRKJNNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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